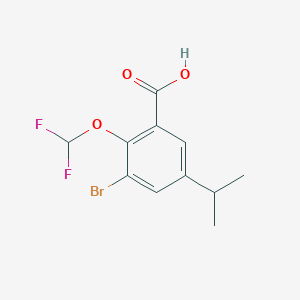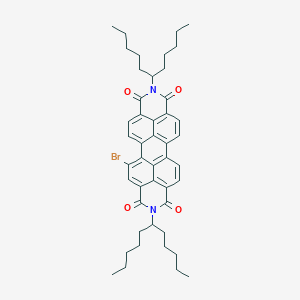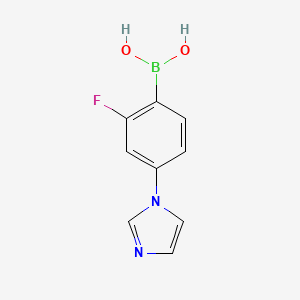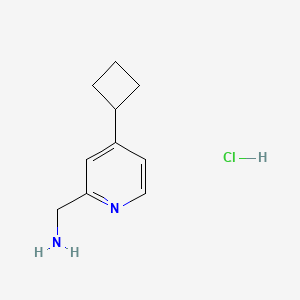
3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid: is an organic compound with the molecular formula C10H10BrF2O3. It is a derivative of benzoic acid, characterized by the presence of bromine, difluoromethoxy, and isopropyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a suitable benzoic acid derivative, followed by the introduction of the difluoromethoxy group through nucleophilic substitution. The isopropyl group can be introduced via Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: In chemistry, 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism by which 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 3-Bromo-2-(difluoromethoxy)benzoic acid
- 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid
- 3-Bromo-2-ethoxy-5-methylphenylboronic acid
Comparison: Compared to these similar compounds, 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. The difluoromethoxy group also imparts distinct electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C11H11BrF2O3 |
|---|---|
分子量 |
309.10 g/mol |
IUPAC名 |
3-bromo-2-(difluoromethoxy)-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H11BrF2O3/c1-5(2)6-3-7(10(15)16)9(8(12)4-6)17-11(13)14/h3-5,11H,1-2H3,(H,15,16) |
InChIキー |
FKOBEBPHUQVOHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)

![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

